4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-methylpiperazino)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a piperazine ring, and a pyrimidine ring, each substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-methylpiperazino)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-methylpiperazino)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs, with modifications to its structure being explored to enhance its efficacy and reduce side effects.
Industrial Applications: The compound may also find use in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-methylpiperazino)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes involved in critical biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: The compound could interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-methylpiperazino)-6-chloropyrimidine
- 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-methylpiperazino)-6-methylpyrimidine
- 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-methylpiperazino)-6-phenylpyrimidine
Uniqueness
The presence of the trifluoromethyl group in 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-methylpiperazino)-6-(trifluoromethyl)pyrimidine imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it distinct from similar compounds, which may lack these characteristics and therefore exhibit different biological activities and pharmacokinetic profiles.
Properties
Molecular Formula |
C16H21F3N6 |
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Molecular Weight |
354.37 g/mol |
IUPAC Name |
4-(1-ethyl-3-methylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H21F3N6/c1-4-25-10-12(11(2)22-25)13-9-14(16(17,18)19)21-15(20-13)24-7-5-23(3)6-8-24/h9-10H,4-8H2,1-3H3 |
InChI Key |
QINKSYZELZNPOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)N3CCN(CC3)C)C(F)(F)F |
Origin of Product |
United States |
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